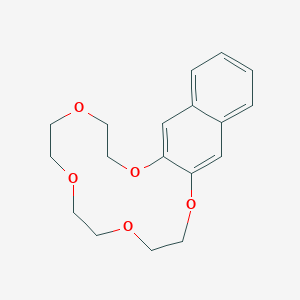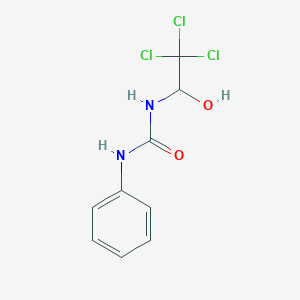
Bis(4-chlorobenzyl)tin dichloride
Overview
Description
Bis(4-chlorobenzyl)tin dichloride is an organotin compound with the chemical formula C14H12Cl4Sn It is a derivative of tin, where the tin atom is bonded to two 4-chlorobenzyl groups and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-chlorobenzyl)tin dichloride can be synthesized through the direct reaction of 4-chlorobenzyl chloride with metallic tin powder in the presence of a solvent such as toluene. The reaction typically involves heating the mixture to facilitate the formation of the desired product . Another method involves the reaction of di(4-chlorobenzyl)tin dichloride with 2,2’-bipyridine in ethanol, followed by stirring and heating .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorobenzyl)tin dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as bipyridine, to form new organotin compounds.
Oxidation and Reduction Reactions: The tin center can participate in oxidation and reduction reactions, altering its oxidation state and forming different tin-based compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bipyridine: Used in substitution reactions to replace chlorine atoms.
Solvents: Toluene and ethanol are commonly used solvents in the synthesis and reactions of this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with bipyridine forms (2,2’-bipyridyl)bis(4-chlorobenzyl)dichloridotin .
Scientific Research Applications
Bis(4-chlorobenzyl)tin dichloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(4-chlorobenzyl)tin dichloride involves its interaction with molecular targets, such as enzymes and cellular components. The tin center can coordinate with various ligands, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorobenzyl)tin dichloride: Similar structure but with fluorine atoms instead of chlorine.
Bis(4-bromobenzyl)tin dichloride: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
Bis(4-chlorobenzyl)tin dichloride is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The specific electronic and steric effects of the chlorine atoms can make this compound distinct in its chemical behavior and applications compared to its fluorine and bromine analogs .
Properties
IUPAC Name |
dichloro-bis[(4-chlorophenyl)methyl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6Cl.2ClH.Sn/c2*1-6-2-4-7(8)5-3-6;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYGXJOMILVEHQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172653 | |
| Record name | Bis(4-chlorobenzyl)tin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19135-40-1 | |
| Record name | Bis(4-chlorobenzyl)tin dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorobenzyl)tin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


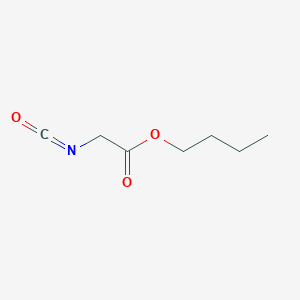

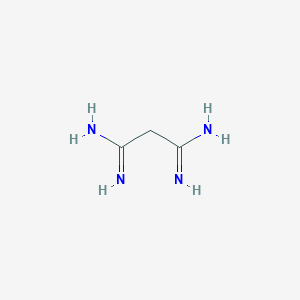
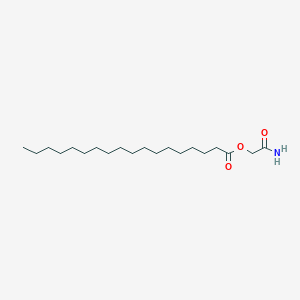
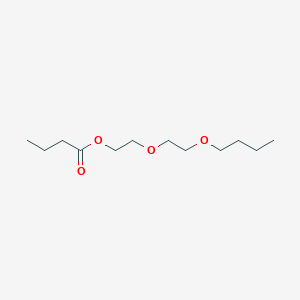


![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)
